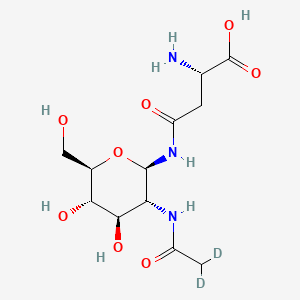

H-Asn(glcnac-beta-D)-OH-d2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de H-Asn(glcnac-beta-D)-OH-d2 implique le couplage de l'asparagine avec la N-acétylglucosamine. La réaction nécessite généralement l'utilisation de groupes protecteurs pour empêcher les réactions secondaires indésirables. Les conditions de réaction comprennent souvent l'utilisation d'un réactif de couplage tel que l'EDCI (1-Ethyl-3-(3-diméthylaminopropyl)carbodiimide) et d'une base telle que la DIPEA (N,N-Diisopropyléthylamine) dans un solvant organique tel que le DMF (Diméthylformamide) .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. L'utilisation de synthétiseurs automatisés et de méthodes de criblage à haut débit peut améliorer l'efficacité de la production .

Analyse Des Réactions Chimiques

Types de réactions

H-Asn(glcnac-beta-D)-OH-d2 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être effectuée en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium.

Substitution : Les réactions de substitution nucléophile peuvent se produire avec des réactifs tels que les halogénoalcanes.

Réactifs et conditions courantes

Oxydation : Peroxyde d'hydrogène en milieu aqueux.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Halogénoalcanes en présence d'une base telle que l'hydroxyde de sodium.

Principaux produits formés

Oxydation : Formation de dérivés oxydés du composé.

Réduction : Formation de dérivés réduits.

Substitution : Formation de dérivés substitués avec divers groupes fonctionnels.

Applications de la recherche scientifique

This compound est largement utilisé dans la recherche scientifique, notamment :

Chimie : Étude des propriétés chimiques et des réactions des glycopeptides.

Biologie : Investigation du rôle des glycopeptides dans les processus biologiques.

Médecine : Recherche sur les troubles congénitaux de la déglycosylation, tels que la NGLY1-CDDG.

Industrie : Développement de nouveaux médicaments et agents thérapeutiques basés sur les structures de glycopeptides

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec des enzymes et des récepteurs spécifiques dans l'organisme. Il agit comme un substrat pour les enzymes impliquées dans les processus de glycosylation et de déglycosylation. Les cibles moléculaires du composé comprennent les glycosidases et les glycosyltransférases, qui jouent un rôle crucial dans la modification des glycopeptides et des glycoprotéines .

Applications De Recherche Scientifique

H-Asn(glcnac-beta-D)-OH-d2 is widely used in scientific research, including:

Chemistry: Studying the chemical properties and reactions of glycopeptides.

Biology: Investigating the role of glycopeptides in biological processes.

Medicine: Researching congenital disorders of deglycosylation, such as NGLY1-CDDG.

Industry: Developing new drugs and therapeutic agents based on glycopeptide structures

Mécanisme D'action

The mechanism of action of H-Asn(glcnac-beta-D)-OH-d2 involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes involved in glycosylation and deglycosylation processes. The compound’s molecular targets include glycosidases and glycosyltransferases, which play crucial roles in modifying glycopeptides and glycoproteins .

Comparaison Avec Des Composés Similaires

Composés similaires

Aspartylglucosamine : Un autre glycopeptide avec une structure et des propriétés similaires.

N-acétylglucosamine : Un monosaccharide composant de H-Asn(glcnac-beta-D)-OH-d2.

Asparagine : Un acide aminé composant de this compound

Unicité

This compound est unique en raison de sa structure spécifique, qui combine l'asparagine et la N-acétylglucosamine. Cette structure unique lui permet de participer à des voies biochimiques spécifiques et en fait un outil précieux pour étudier les troubles congénitaux de la déglycosylation .

Propriétés

Formule moléculaire |

C12H21N3O8 |

|---|---|

Poids moléculaire |

337.32 g/mol |

Nom IUPAC |

(2S)-2-amino-4-[[(2R,3R,4R,5S,6R)-3-[(2,2-dideuterioacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C12H21N3O8/c1-4(17)14-8-10(20)9(19)6(3-16)23-11(8)15-7(18)2-5(13)12(21)22/h5-6,8-11,16,19-20H,2-3,13H2,1H3,(H,14,17)(H,15,18)(H,21,22)/t5-,6+,8+,9+,10+,11+/m0/s1/i1D2 |

Clé InChI |

YTTRPBWEMMPYSW-WMYBJMCWSA-N |

SMILES isomérique |

[2H]C([2H])C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)N)CO)O)O |

SMILES canonique |

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.